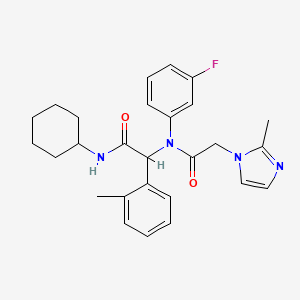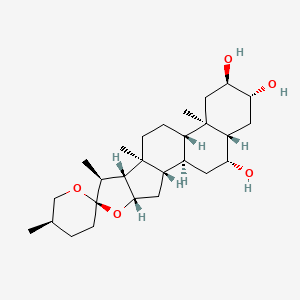
Alisertib sodium anhydrous
Descripción general
Descripción
Alisertib sodium anhydrous is a novel aurora A kinase inhibitor that is being investigated for the treatment of various forms of cancer. It is an orally available, reversible, ATP-competitive, selective inhibitor developed by Takeda Pharmaceuticals . The compound is known for its ability to disrupt mitotic spindle apparatus assembly, chromosome segregation, and inhibit cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Alisertib sodium anhydrous involves a series of reactions. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrido5,4-Dbenzazepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce Alisertib .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves easily obtainable raw materials and straightforward reaction conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Alisertib sodium anhydrous primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenated intermediates and nucleophiles.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted derivatives of Alisertib, while oxidation and reduction reactions can modify specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
Alisertib sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed for multiple cancer indications as a single agent and in combination with other therapies . The compound has shown significant anticancer effects in preclinical studies and is being evaluated in clinical trials for various types of cancers, including breast cancer, lung cancer, and lymphoma .
Mecanismo De Acción
Alisertib sodium anhydrous exerts its effects by selectively inhibiting aurora A kinase, a key regulator of mitosis. Inhibition of aurora A kinase leads to disruption of mitotic spindle apparatus assembly, chromosome segregation, and inhibition of cell proliferation . This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
MLN8054: Another aurora A kinase inhibitor developed by Takeda Pharmaceuticals.
VX-680 (MK-0457): A pan-aurora kinase inhibitor that targets aurora A, B, and C kinases.
PHA-739358: A multi-kinase inhibitor that targets aurora kinases as well as other kinases involved in cell cycle regulation.
Uniqueness: Alisertib sodium anhydrous is unique due to its high selectivity for aurora A kinase over other kinases, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a promising candidate for targeted cancer therapy.
Propiedades
Número CAS |
1028486-06-7 |
|---|---|
Fórmula molecular |
C27H20ClFN4NaO4 |
Peso molecular |
541.9 g/mol |
Nombre IUPAC |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
Clave InChI |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
SMILES canónico |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alisertib sodium anhydrous |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)





